molecular formula C16H18N4O4S2 B2874215 ethyl 2-(2-{[5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)acetate CAS No. 893337-54-7

ethyl 2-(2-{[5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)acetate

Cat. No.: B2874215
CAS No.: 893337-54-7
M. Wt: 394.46
InChI Key: QICJAPDRGJFGEK-UHFFFAOYSA-N
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Description

ethyl 2-(2-{[5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)acetate is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a benzoyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-{[5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Benzoyl Group: The benzoyl group is introduced by reacting the thiadiazole intermediate with 4-methylbenzoyl chloride in the presence of a base such as triethylamine.

    Formation of the Ethyl Ester: The final step involves the esterification of the intermediate compound with ethyl chloroacetate in the presence of a base like sodium ethoxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(2-{[5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Amines, thiols; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Amides, thioesters

Scientific Research Applications

ethyl 2-(2-{[5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-(2-{[5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiadiazole ring and benzoyl group play crucial roles in its binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

ethyl 2-(2-{[5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)acetate can be compared with other similar compounds, such as:

  • Ethyl 2-[[2-[[5-[(4-fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]acetate
  • Ethyl 2-[[2-[[5-[(4-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]acetate
  • Ethyl 2-[[2-[[5-[(4-bromobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]acetate

These compounds share similar structural features but differ in the substituents on the benzoyl group. The presence of different substituents can significantly impact their chemical reactivity, biological activity, and potential applications. This compound is unique due to the presence of the 4-methylbenzoyl group, which imparts specific properties and activities.

Properties

IUPAC Name

ethyl 2-[[2-[[5-[(4-methylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4S2/c1-3-24-13(22)8-17-12(21)9-25-16-20-19-15(26-16)18-14(23)11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3,(H,17,21)(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICJAPDRGJFGEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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